molecular formula C13H8BrClO3 B8302768 4-(2-Bromophenoxy)-3-chlorobenzoic acid

4-(2-Bromophenoxy)-3-chlorobenzoic acid

Cat. No.: B8302768
M. Wt: 327.56 g/mol
InChI Key: HSORXIURUHLWLR-UHFFFAOYSA-N
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Description

4-(2-Bromophenoxy)-3-chlorobenzoic acid is a halogenated benzoic acid derivative featuring a bromophenoxy substituent at position 4 and a chlorine atom at position 3 on the benzene ring. The compound’s structure suggests applications in pharmaceuticals, agrochemicals, or materials science, where halogenated aromatics are commonly utilized for their stability and bioactivity .

Properties

Molecular Formula

C13H8BrClO3

Molecular Weight

327.56 g/mol

IUPAC Name

4-(2-bromophenoxy)-3-chlorobenzoic acid

InChI

InChI=1S/C13H8BrClO3/c14-9-3-1-2-4-11(9)18-12-6-5-8(13(16)17)7-10(12)15/h1-7H,(H,16,17)

InChI Key

HSORXIURUHLWLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(=O)O)Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Benzoic Acids

Compound Substituents Molecular Weight Key Functional Groups
4-(2-Bromophenoxy)-3-chloro 4-(2-Br-phenoxy), 3-Cl ~327.5 (est.) Carboxylic acid, ether
3-Chlorobenzoic acid 3-Cl 156.57 Carboxylic acid
4-Bromobenzoic acid 4-Br 201.02 Carboxylic acid
4-Bromo-3-chlorobenzoic acid 4-Br, 3-Cl 235.46 Carboxylic acid

Supramolecular Interactions and Crystal Engineering

Halogen bonding and hydrogen bonding play critical roles in the solid-state behavior of halogenated benzoic acids:

  • Cocrystal vs. Salt Formation: 3-Chlorobenzoic acid forms cocrystals with 4-amino-2-chloropyridine (ΔpH = 0.88), while 4-chlorobenzoic acid tends to form molecular salts (ΔpH = 1.74–1.87).
  • Crystal Structure Variability : Isostructural compounds like 4-(4-chlorophenyl)thiazole derivatives exhibit identical packing despite halogen substitutions, whereas 3-chlorocinnamic acid and 3-bromocinnamic acid display divergent crystal structures. This highlights the unpredictable impact of halogen type on crystallinity .

Table 2: Supramolecular Properties of Selected Compounds

Compound Interaction Type Biological Activity (Antibacterial)
3-Chlorobenzoic acid cocrystal Halogen/H-bonding Moderate
4-Chlorobenzoic acid salt Ionic + H-bonding Higher than cocrystal
4-Bromo-3-chlorobenzoic acid Halogen bonding (Br···N/O) Not reported

Q & A

Q. Methodological Answer :

  • Synthetic Route : A two-step approach is recommended:
    • Ullmann-type coupling : React 2-bromophenol with 3-chloro-4-iodobenzoic acid under basic conditions (K₂CO₃) in DMF at 110–120°C for 12–16 hours. This facilitates aryl ether bond formation .
    • Acid workup : Neutralize with dilute HCl and precipitate the product.
  • Catalyst Optimization : Use CuI (5–10 mol%) to enhance coupling efficiency. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) .
  • Yield Improvement : Purify via recrystallization in ethanol/water (70:30) to achieve >90% purity. Avoid prolonged heating to prevent decarboxylation .

Basic: How should researchers approach the purification of this compound when dealing with byproducts from Ullmann-type coupling reactions?

Q. Methodological Answer :

  • Byproduct Identification : Common impurities include unreacted starting materials and dimerized side products. Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to profile impurities .
  • Purification Strategies :
    • Column Chromatography : Employ silica gel with a gradient of hexane:EtOAc (4:1 to 1:1). Collect fractions showing a single peak at ~254 nm .
    • Acid-Base Extraction : Dissolve crude product in NaOH (1M), wash with DCM to remove non-acidic impurities, then reprecipitate with HCl .
  • Validation : Confirm purity via melting point (mp ~145–148°C) and ¹H NMR (δ 8.2–8.4 ppm for aromatic protons) .

Advanced: What strategies can resolve contradictions in reported solubility data for this compound across different solvent systems?

Q. Methodological Answer :

  • Controlled Solubility Studies :
    • Prepare saturated solutions in DMSO, THF, and EtOH at 25°C.
    • Quantify solubility via UV-Vis spectroscopy (λmax = 265 nm) against a calibration curve .
  • Data Reconciliation : Account for solvent polarity and hydrogen-bonding capacity. For example, higher solubility in DMSO (ε = 47) vs. THF (ε = 7.5) aligns with its polar carboxylic acid group .
  • Temperature Dependence : Use differential scanning calorimetry (DSC) to correlate solubility with thermal stability .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

Q. Methodological Answer :

  • DFT Modeling :
    • Optimize geometry using B3LYP/6-31G(d) to calculate electron density maps. The bromine atom at the ortho position creates steric hindrance, reducing reactivity compared to para-substituted analogs .
    • Calculate Fukui indices to identify electrophilic centers. The chlorine atom at position 3 shows higher susceptibility to substitution .
  • Validation : Compare predicted reaction sites with experimental outcomes (e.g., SNAr with morpholine at 80°C in DMF) .

Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound, especially distinguishing positional isomers?

Q. Methodological Answer :

  • ¹³C NMR : Key signals include:
    • δ 167 ppm (carboxylic acid carbonyl).
    • δ 115–130 ppm (aromatic carbons, with distinct splitting due to bromine and chlorine substituents) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 314.9412 (calculated for C₁₃H₇BrClO₃) .
  • IR Spectroscopy : Strong O-H stretch at ~2500–3000 cm⁻¹ (carboxylic acid) and C=O stretch at ~1680 cm⁻¹ .

Advanced: How does the steric and electronic profile of this compound influence its potential as a ligand in coordination chemistry?

Q. Methodological Answer :

  • Steric Effects : The bulky bromophenoxy group limits binding to metal centers with small coordination spheres (e.g., Cu²⁺ vs. Pd²⁺). Use X-ray crystallography to analyze metal-ligand bond angles .
  • Electronic Effects : The electron-withdrawing chlorine and bromine substituents enhance Lewis acidity at the carboxylic oxygen, favoring chelation with transition metals.
  • Application Example : Test ligand performance in Suzuki-Miyaura coupling; compare catalytic activity with analogous ligands lacking bromine .

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